molecular formula C24H22ClN5O B608661 N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide CAS No. 1801253-04-2

N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide

Cat. No. B608661
M. Wt: 431.924
InChI Key: BDLURRLRBKLEDL-UHFFFAOYSA-N
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Description

LSP-249 is a plasma kallikrein inhibitor for treatment of angioedema.

Scientific Research Applications

Diabetes Treatment

A study by Sawai et al. (2010) discusses the manufacturing process of a peptide-like amorphous compound related to N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide. This compound is utilized in treating diabetes, highlighting its application in medical therapeutics (Sawai et al., 2010).

Antibacterial and Antifungal Activities

Rajput and Sharma (2021) synthesized a series of compounds related to the chemical , showing moderate to excellent antibacterial and antifungal activities. This indicates potential applications in combating bacterial and fungal infections (Rajput & Sharma, 2021).

Anticancer Properties

Bondock and Gieman (2015) synthesized derivatives of a compound structurally similar to N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide and evaluated their anticancer activity. Some derivatives showed significant activity against various cancer cell lines, suggesting potential in cancer treatment (Bondock & Gieman, 2015).

Insecticidal Properties

Bakhite et al. (2014) synthesized pyridine derivatives related to the compound of interest, exhibiting strong insecticidal activities against certain pests. This suggests its potential application in agriculture as an insecticide (Bakhite et al., 2014).

Antipsychotic Agents

Norman et al. (1996) evaluated heterocyclic carboxamides, structurally related to the compound , as potential antipsychotic agents. These compounds showed potent in vivo activities, indicating possible use in mental health treatments (Norman et al., 1996).

properties

IUPAC Name

N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O/c1-14-7-23(26)30-15(2)21(14)13-29-24(31)17-5-6-27-20(11-17)9-16-3-4-22-18(8-16)10-19(25)12-28-22/h3-8,10-12H,9,13H2,1-2H3,(H2,26,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLURRLRBKLEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CNC(=O)C2=CC(=NC=C2)CC3=CC4=CC(=CN=C4C=C3)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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